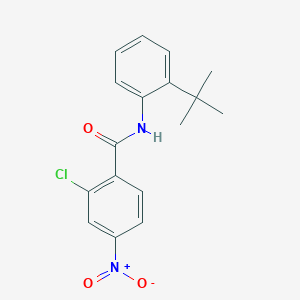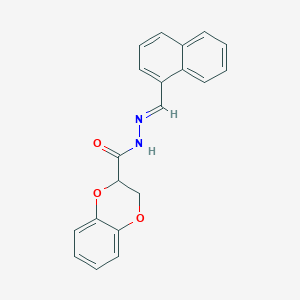
N-methyl-N-(3-nitrobenzyl)cyclohexanamine
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-methyl-N-(3-nitrobenzyl)cyclohexanamine, also known as CX-5461, is a small molecule inhibitor that targets RNA polymerase I transcription. It has shown potential in treating various types of cancer, including breast, ovarian, and pancreatic cancer.
Mecanismo De Acción
N-methyl-N-(3-nitrobenzyl)cyclohexanamine targets RNA polymerase I transcription, which is responsible for the synthesis of ribosomal RNA (rRNA). By inhibiting RNA polymerase I transcription, N-methyl-N-(3-nitrobenzyl)cyclohexanamine disrupts the production of ribosomes, which are essential for protein synthesis and cell growth. This leads to the selective killing of cancer cells, which have a higher demand for ribosomes than normal cells.
Biochemical and Physiological Effects:
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been found to induce DNA damage and activate the DNA damage response pathway, leading to cell cycle arrest and apoptosis in cancer cells. It has also been found to inhibit the activity of p53, a tumor suppressor protein that is often mutated in cancer cells. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been shown to have minimal toxicity in normal cells, making it a potential cancer therapy with fewer side effects.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has several advantages for lab experiments, including its ability to selectively target cancer cells, its potential to sensitize cancer cells to other chemotherapeutic agents, and its minimal toxicity in normal cells. However, N-methyl-N-(3-nitrobenzyl)cyclohexanamine has some limitations, including its low solubility in water, which can make it difficult to administer in vivo, and its potential to induce DNA damage in normal cells at high concentrations.
Direcciones Futuras
There are several future directions for N-methyl-N-(3-nitrobenzyl)cyclohexanamine research, including optimizing its synthesis method to improve yield and purity, developing more efficient delivery methods, and investigating its potential in combination therapy with other chemotherapeutic agents. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also shown potential in treating other diseases, such as neurodegenerative disorders and viral infections, which could be explored in future studies. Additionally, the mechanism of action of N-methyl-N-(3-nitrobenzyl)cyclohexanamine is not fully understood, and further research is needed to elucidate its effects on RNA polymerase I transcription and ribosome biogenesis.
Métodos De Síntesis
N-methyl-N-(3-nitrobenzyl)cyclohexanamine can be synthesized through a multi-step process starting from cyclohexanone. The first step involves the conversion of cyclohexanone to cyclohexanone oxime, followed by N-methylation of the oxime to form N-methylcyclohexanone oxime. The nitration of N-methylcyclohexanone oxime with nitric acid and sulfuric acid produces N-methyl-N-(3-nitrobenzyl)cyclohexanamine.
Aplicaciones Científicas De Investigación
N-methyl-N-(3-nitrobenzyl)cyclohexanamine has been extensively studied in preclinical models and has shown promising results in inhibiting cancer growth. It has been found to be effective against various types of cancer, including triple-negative breast cancer, ovarian cancer, and pancreatic cancer. N-methyl-N-(3-nitrobenzyl)cyclohexanamine has also been found to sensitize cancer cells to other chemotherapeutic agents, making it a potential combination therapy.
Propiedades
IUPAC Name |
N-methyl-N-[(3-nitrophenyl)methyl]cyclohexanamine |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H20N2O2/c1-15(13-7-3-2-4-8-13)11-12-6-5-9-14(10-12)16(17)18/h5-6,9-10,13H,2-4,7-8,11H2,1H3 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
NFRYQFGJLZEJLT-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CN(CC1=CC(=CC=C1)[N+](=O)[O-])C2CCCCC2 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H20N2O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
248.32 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Cambridge id 5421145 | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![N-cyclohexyl-N'-[(1-ethyl-3-methyl-1H-pyrazol-4-yl)methyl]urea](/img/structure/B5713138.png)
![4-[5-(2-methoxyphenoxy)-1H-tetrazol-1-yl]benzamide](/img/structure/B5713146.png)
![3-[(4-ethyl-1-piperazinyl)methyl]-4H-chromen-4-one](/img/structure/B5713161.png)

![methyl 2-chloro-5-[(2-methoxybenzoyl)amino]benzoate](/img/structure/B5713186.png)
![N-(4-fluorophenyl)-N'-[5-(4-fluorophenyl)-1,3,4-thiadiazol-2-yl]urea](/img/structure/B5713189.png)

![3-(difluoromethoxy)-N-[4-(trifluoromethyl)phenyl]benzamide](/img/structure/B5713199.png)


![N-{4-[acetyl(methyl)amino]phenyl}-2-(4-bromophenoxy)acetamide](/img/structure/B5713218.png)
